molecular formula C8H4BrFN2O B2480389 6-bromo-8-fluoroquinazolin-2(1H)-one CAS No. 1036756-15-6

6-bromo-8-fluoroquinazolin-2(1H)-one

Cat. No.: B2480389
CAS No.: 1036756-15-6
M. Wt: 243.035
InChI Key: OTRNZYHGHUEGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-8-fluoroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H4BrFN2O and its molecular weight is 243.035. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Process Improvement

  • The compound has been utilized as a key intermediate in drug discoveries. For instance, Nishimura and Saitoh (2016) described the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, which is structurally similar to 6-bromo-8-fluoroquinazolin-2(1H)-one, emphasizing process chemistry improvements for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Novel Synthesis Methods

  • Mohammadi and Hossini (2011) reported the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, which includes derivatives of 6-bromo-quinazolinone, demonstrating a one-pot, microwave-assisted, solvent-free method (Mohammadi & Hossini, 2011).

Structural and Interaction Studies

  • Ouerghi et al. (2021) detailed the synthesis and antibacterial evaluation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, offering insights into molecular interactions and crystal structures, relevant to understanding the properties of similar compounds (Ouerghi et al., 2021).

Antimicrobial Applications

  • Ansari and Khan (2017) synthesized novel compounds with fluoroquinazoline structures, including derivatives of 6-bromoquinazolinone, and evaluated their antimicrobial activities, indicating potential uses in antimicrobial drug development (Ansari & Khan, 2017).
  • Ouyang et al. (2006) developed 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, which showed significant antifungal activity, suggesting applications in antifungal treatments (Ouyang et al., 2006).

Cytotoxicity and Anticancer Research

  • Mphahlele et al. (2017) explored the cytotoxicity of 5-styryltetrazolo[1,5-c]quinazolines, based on the 6-bromoquinazoline scaffold, against human cancer cell lines, highlighting its potential in cancer research (Mphahlele et al., 2017).

Antiviral Research

  • Selvam et al. (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones, including 5-bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showing distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting its use in antiviral therapies (Selvam et al., 2010).

Safety and Hazards

The compound is classified as dangerous with a hazard class of 6.1. It has precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501. The hazard statements include H301, H311, and H331 .

Properties

IUPAC Name

6-bromo-8-fluoro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRNZYHGHUEGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NC(=O)N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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